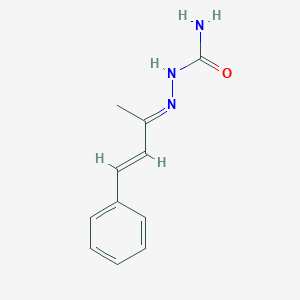
Benzylideneacetone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylideneacetone semicarbazone (BASC) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BASC is a semicarbazone derivative of benzylideneacetone, which is a well-known chalcone compound. BASC has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Benzylideneacetone semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a fluorescence probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of Benzylideneacetone semicarbazone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzylideneacetone semicarbazone is its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. This compound has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Benzylideneacetone semicarbazone. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives. Additionally, the potential use of this compound as a fluorescence probe for the detection of metal ions could be further explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections could be further investigated.
Conclusion
This compound (this compound) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. There are several future directions for the research on this compound, including the development of more efficient synthesis methods, the study of the structure-activity relationship of this compound and its derivatives, and the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections.
Synthesemethoden
Benzylideneacetone semicarbazone can be synthesized using various methods. One of the most commonly used methods involves the reaction of benzylideneacetone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting this compound is obtained by filtration and recrystallization.
Eigenschaften
CAS-Nummer |
1722-63-0 |
|---|---|
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
InChI-Schlüssel |
XEAXZEMHSLDEEG-NJHPPEEMSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=CC=C1 |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Kanonische SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Andere CAS-Nummern |
5468-31-5 |
Piktogramme |
Irritant |
Synonyme |
(4-phenylbut-3-en-2-ylideneamino)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)
